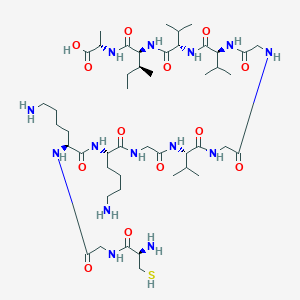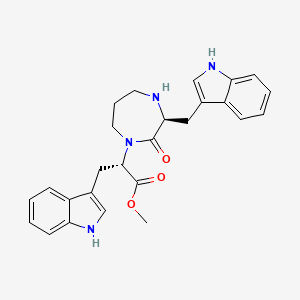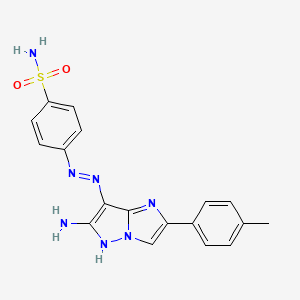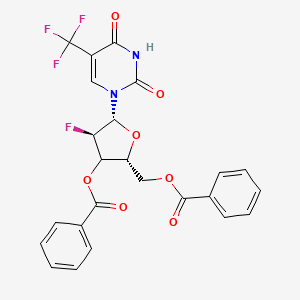
Cys-Gly-Lys-Lys-Gly-Amyloid |A-Protein (36-42)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) is a fragment of the Amyloid β-Protein, specifically the 36-42 amino acid sequence. Amyloid β-Protein is a polypeptide composed of 36-43 amino acids and is the main component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. These plaques are associated with neuronal damage and cognitive impairment, playing a key role in the progression of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Scientific Research Applications
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the formation of amyloid plaques and its impact on neuronal health.
Medicine: Studied in the context of Alzheimer’s disease to understand its role in disease progression and as a potential target for therapeutic intervention.
Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid β-Protein and related peptides
Mechanism of Action
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) exerts its effects primarily through the formation of amyloid plaques. These plaques are composed of aggregated amyloid β-Protein, which disrupts neuronal function and leads to cell death. The molecular targets and pathways involved include:
Neuronal receptors: Interaction with receptors on the surface of neurons, leading to cellular stress and apoptosis.
Oxidative stress: Induction of oxidative stress, resulting in damage to cellular components.
Inflammatory pathways: Activation of inflammatory pathways, contributing to neuroinflammation and further neuronal damage
Comparison with Similar Compounds
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can be compared with other amyloid β-Protein fragments, such as:
Amyloid β-Protein (1-40): A longer fragment that also forms amyloid plaques but has different aggregation properties.
Amyloid β-Protein (1-42): Another longer fragment that is more prone to aggregation and is considered more toxic than shorter fragments.
Amyloid β-Protein (25-35): A shorter fragment often used in research due to its high aggregation propensity and neurotoxicity.
The uniqueness of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) lies in its specific sequence and its role in the formation of amyloid plaques associated with Alzheimer’s disease .
Properties
Molecular Formula |
C47H86N14O13S |
|---|---|
Molecular Weight |
1087.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H86N14O13S/c1-10-27(8)39(46(72)55-28(9)47(73)74)61-45(71)38(26(6)7)60-44(70)37(25(4)5)59-34(64)20-51-32(62)19-54-43(69)36(24(2)3)58-35(65)22-53-41(67)30(15-11-13-17-48)57-42(68)31(16-12-14-18-49)56-33(63)21-52-40(66)29(50)23-75/h24-31,36-39,75H,10-23,48-50H2,1-9H3,(H,51,62)(H,52,66)(H,53,67)(H,54,69)(H,55,72)(H,56,63)(H,57,68)(H,58,65)(H,59,64)(H,60,70)(H,61,71)(H,73,74)/t27-,28-,29-,30-,31-,36-,37-,38-,39-/m0/s1 |
InChI Key |
MIXWYQFQOIUZHZ-FIKBBRLYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)

![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)





![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

